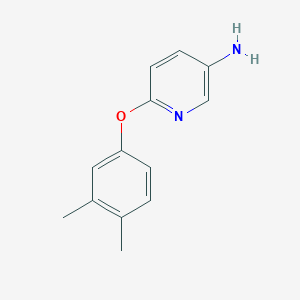

6-(3,4-Dimethylphenoxy)pyridin-3-amine

Description

Contextualization within Pyridine (B92270) and Phenoxy-Containing Chemical Scaffolds

The molecular structure of 6-(3,4-Dimethylphenoxy)pyridin-3-amine contains two key components: a pyridine ring and a phenoxy group. Both are considered privileged scaffolds in drug discovery.

The pyridine ring is a nitrogen-bearing heterocycle that is an isostere of benzene (B151609). chemicalbook.com This scaffold is consistently incorporated into a diverse range of FDA-approved drugs. chemicalbook.com Its presence can enhance the physicochemical properties of a molecule, such as solubility and bioavailability, due to the nitrogen atom's ability to act as a hydrogen bond acceptor. chemicalbook.com Pyridine derivatives are integral to numerous pharmaceuticals and natural products, including vitamins like niacin and pyridoxine. chemicalbook.com

The phenoxy group , an aromatic ether, is also a crucial moiety in many active pharmaceuticals. nih.govmdpi.comnih.gov The terminal phenoxy group is recognized as a privileged scaffold due to its importance for biological activity in a wide array of therapeutic areas, including anticancer, antiviral, antimicrobial, and neurological agents. nih.govnih.govresearchgate.net The ether oxygen atom can act as a hydrogen bond acceptor, which can help stabilize the binding of a molecule to its biological target, such as an enzyme or receptor. mdpi.com The combination of a rigid aromatic ring with a flexible ether linkage allows for specific and favorable interactions within biological systems.

Significance of the 6-Phenoxypyridin-3-amine (B1584284) Core in Chemical Research

The core structure of the title compound is 6-phenoxypyridin-3-amine. This specific arrangement is cataloged as a useful research chemical, available commercially for synthetic applications. cymitquimica.comfishersci.ca While extensive research on this exact core is not widely published, its structural components suggest significant potential in medicinal chemistry.

The utility of the closely related 6-substituted pyridin-3-amine scaffold has been demonstrated in advanced research applications. For instance, derivatives based on a N-(6-methoxypyridin-3-yl)quinoline-2-amine scaffold have been developed as potent and selective radioligands for positron emission tomography (PET) imaging of α-synuclein aggregates, which are hallmarks of Parkinson's disease. mdpi.com This research highlights the capacity of the 6-substituted pyridin-3-amine core to serve as a foundation for molecules that can penetrate the central nervous system and interact with specific protein targets. mdpi.com The replacement of the methoxy (B1213986) group with a phenoxy group, as seen in the 6-phenoxypyridin-3-amine core, offers a different steric and electronic profile that can be explored for modulating target affinity and pharmacokinetic properties.

Overview of Research Trajectories for Structurally Related Aminopyridine Derivatives

Aminopyridines are a versatile class of compounds that serve as important building blocks in the synthesis of more complex heterocyclic systems. nih.govorganic-chemistry.orgorgsyn.org Their derivatives have demonstrated a vast range of biological activities, making them a focal point of many research programs.

Research into aminopyridine derivatives has explored their potential as:

Anticancer Agents: The translesion synthesis (TLS) pathway in cells helps cancer cells tolerate DNA damage from chemotherapy, leading to resistance. nih.gov Researchers have identified derivatives of phenazopyridine, an aminopyridine-based drug, that can inhibit this pathway by disrupting key protein-protein interactions, potentially enhancing the efficacy of first-line chemotherapy. nih.gov

Analgesics: Phenazopyridine itself is a well-established urinary tract analgesic that provides relief from pain and irritation caused by infections or medical procedures. wikipedia.orgdrugbank.comnih.gov Its mechanism involves a direct topical analgesic effect on the urinary tract mucosa. drugbank.com

Anti-inflammatory and Metabolic Disease Agents: Patents have described substituted aminopyridine compounds, including isomers like 2-(2,4-dimethylphenoxy)-5-amino-pyridine, as intermediates for molecules designed to treat diseases mediated by cytokines like TNF-α, suggesting applications in inflammation, pain, and diabetes. googleapis.com

Table 2: Research Applications of Structurally Related Aminopyridine Derivatives This table is interactive and can be sorted by clicking on the headers.

| Compound Class / Derivative | Research Area | Finding / Application | Source(s) |

|---|---|---|---|

| Phenazopyridine Derivatives | Oncology | Inhibition of the translesion synthesis (TLS) pathway to overcome cancer chemoresistance. nih.gov | nih.gov |

| Phenazopyridine | Urology / Analgesia | Local analgesic for symptomatic relief of urinary tract pain and irritation. wikipedia.orgdrugbank.com | wikipedia.orgdrugbank.comnih.gov |

| Substituted Aminopyridines | Inflammation / Metabolic Disease | Intermediates for compounds targeting TNF-α mediated diseases like inflammation and diabetes. googleapis.com | googleapis.com |

| N-(6-methoxypyridin-3-yl)quinoline-2-amine | Neuroimaging | Development of PET probes for in vivo imaging of α-synuclein aggregates in Parkinson's disease. mdpi.com | mdpi.com |

Emerging Research Applications of Analogous Molecular Architectures

The structural framework of this compound is analogous to other heterocyclic systems that are the subject of emerging research. A key strategy in medicinal chemistry is the fusion of aromatic rings to create more complex, rigid scaffolds that can present functional groups in precise three-dimensional orientations.

One such analogous architecture is the imidazopyridine scaffold, which is formed by the fusion of imidazole (B134444) and pyridine rings. researchgate.net This "privileged scaffold" is found in numerous synthetic pharmaceuticals and exhibits a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antiparasitic properties. researchgate.net A prominent example is Zolpidem, a widely prescribed medication for insomnia, which is built upon an imidazopyridine core. researchgate.net The success of imidazopyridines demonstrates the value of using pyridine-based structures as a foundation for developing novel therapeutic agents that can interact with a variety of enzymes and receptors. researchgate.net The ongoing synthesis and evaluation of new imidazopyridine derivatives continue to be a promising trajectory in drug discovery. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(3,4-dimethylphenoxy)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9-3-5-12(7-10(9)2)16-13-6-4-11(14)8-15-13/h3-8H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMLYKHXAYVJFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2=NC=C(C=C2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953753-34-9 | |

| Record name | 6-(3,4-dimethylphenoxy)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Precursor Synthesis and Functionalization Strategies

The efficient construction of 6-(3,4-Dimethylphenoxy)pyridin-3-amine relies on the availability and synthesis of two primary intermediates: a pyridine (B92270) core functionalized with an amino group and a leaving group, and a substituted phenol.

Synthetic Routes to 3,4-Dimethylphenol Derivatives

3,4-Dimethylphenol, also known as 3,4-xylenol, is a readily available commercial chemical compound used in the synthesis of various products. chemicalbook.comottokemi.com Industrially, it can be derived from o-xylene. chemicalbook.com A common synthetic approach involves the sulfonation of o-xylene to produce o-xylene-4-sulfonic acid. This intermediate is then subjected to alkali fusion, typically using sodium hydroxide at high temperatures, followed by acidification to yield the final 3,4-dimethylphenol product.

Table 1: Properties of 3,4-Dimethylphenol

| Property | Value |

|---|---|

| CAS Number | 95-65-8 sigmaaldrich.com |

| Molecular Formula | C₈H₁₀O sigmaaldrich.com |

| Molecular Weight | 122.16 g/mol sigmaaldrich.com |

| Appearance | Colorless to light tan crystalline powder or solid chemicalbook.com |

| Melting Point | 65-68 °C sigmaaldrich.com |

| Boiling Point | 227 °C sigmaaldrich.com |

Methods for Introduction of the Amino Group at the Pyridine 3-Position

The synthesis of the key intermediate, 6-chloropyridin-3-amine, requires the specific placement of an amino group at the C-3 position of the pyridine ring. Several methods can achieve this transformation, with the most common route involving the reduction of a nitro-group precursor.

Reduction of 2-chloro-5-nitropyridine: This is a widely used and reliable industrial method. The synthesis begins with the nitration of 2-aminopyridine, followed by a diazotization reaction to form 2-hydroxy-5-nitropyridine. google.com This intermediate is then chlorinated, typically using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to afford 2-chloro-5-nitropyridine . chemicalbook.comchemicalbook.com This nitro-substituted pyridine is a crucial precursor for many pharmaceutical and agrochemical products. chemicalbook.com The final step is the selective reduction of the nitro group to an amine. This can be accomplished using various standard reduction methods, such as catalytic hydrogenation (H₂/Pd-C), or metal-acid systems like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) powder in acetic acid or with ammonium chloride. This sequence provides a high-yielding and scalable route to the desired 6-chloropyridin-3-amine.

Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction): A more modern approach involves the use of palladium-catalyzed cross-coupling reactions. wikipedia.orgrug.nl This method can be applied to a dihalogenated pyridine, such as 2,5-dichloropyridine or 2-chloro-5-bromopyridine. By carefully selecting the palladium catalyst, phosphine ligand, and reaction conditions, one halogen can be selectively replaced with an amine or a protected amine equivalent. wikipedia.orgresearchgate.net This method offers excellent functional group tolerance but can be more costly due to the use of palladium catalysts and specialized ligands. rug.nllibretexts.org

Table 2: Comparison of Synthetic Methods for 3-Aminopyridine (B143674) Moiety

| Method | Typical Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Nitro Group Reduction | 2-chloro-5-nitropyridine | Fe/HCl, SnCl₂, H₂/Pd-C | Scalable, cost-effective, well-established | Multi-step synthesis of precursor |

| Buchwald-Hartwig Amination | 2,5-Dihalopyridine | Pd catalyst, phosphine ligand, base | High functional group tolerance, direct C-N bond formation wikipedia.org | Cost of catalyst and ligand, requires inert atmosphere rug.nl |

Formation of the Ether Linkage

The final key step in the synthesis of this compound is the formation of the aryl ether bond, connecting the pyridine and phenoxy moieties. This C-O bond formation can be achieved through two primary methodologies: Nucleophilic Aromatic Substitution (SNAr) or a copper-catalyzed Ullmann-type coupling reaction.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Aryl Ether Formation

The SNAr reaction is a plausible pathway for synthesizing the target molecule. In this process, the 3,4-dimethylphenol is first deprotonated with a base to form the more nucleophilic 3,4-dimethylphenoxide. This phenoxide then attacks the electron-deficient pyridine ring of 6-chloropyridin-3-amine at the C-6 position, displacing the chloride leaving group. The pyridine ring is inherently activated towards nucleophilic attack at the 2- and 6-positions due to the electron-withdrawing effect of the ring nitrogen atom. The reaction proceeds through a temporary, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the aromatic system before expelling the chloride ion to yield the final diaryl ether product.

Table 3: Typical Reaction Conditions for SNAr Etherification

| Parameter | Condition | Example |

|---|---|---|

| Base | Inorganic or strong organic base | K₂CO₃, Cs₂CO₃, NaH, KOt-Bu acs.org |

| Solvent | Polar aprotic | DMF, DMSO, NMP, THF acs.orgwikipedia.org |

| Temperature | Elevated | 40 - 150 °C acs.org |

| Catalyst | Often uncatalyzed; Lewis acids can be used | None or Zn(NO₃)₂ sci-hub.se |

Ullmann-Type Coupling Reactions for C-O Bond Formation

The Ullmann condensation is a classic and robust method for forming diaryl ethers, involving a copper-catalyzed coupling between an aryl halide and a phenol. wikipedia.orgorganic-chemistry.org This reaction is an excellent alternative to the SNAr pathway. In a typical Ullmann-type reaction, 6-chloropyridin-3-amine is reacted with 3,4-dimethylphenol in the presence of a copper catalyst and a base. wikipedia.org

The mechanism is believed to involve a copper(I) species. organic-chemistry.org The reaction may proceed via the formation of a copper(I) phenoxide, which then coordinates to the aryl halide. The final C-O bond is formed through a reductive elimination or related process. While traditional Ullmann reactions required harsh conditions with high temperatures and stoichiometric copper, modern protocols often use catalytic amounts of a copper(I) salt (e.g., CuI) in combination with a ligand, such as 1,10-phenanthroline, diamines, or amino acids. operachem.com These ligands stabilize the copper catalyst and facilitate the reaction under milder conditions. operachem.com

Table 4: Typical Reaction Conditions for Ullmann Ether Synthesis

| Parameter | Condition | Example |

|---|---|---|

| Copper Source | Copper(I) or Copper(0) | CuI, Cu₂O, Cu powder, Cu nanoparticles mdpi.com |

| Ligand | N- or O-donor ligands | 1,10-Phenanthroline, L-proline, N,N-dimethylethylenediamine |

| Base | Inorganic base | K₂CO₃, Cs₂CO₃, K₃PO₄ mdpi.com |

| Solvent | High-boiling polar | DMF, NMP, Pyridine, Dioxane wikipedia.org |

| Temperature | High | 100 - 210 °C wikipedia.org |

Copper-Catalyzed Oxidative Coupling Reactions with Related Phenols

The formation of the diaryl ether bond in this compound is a critical transformation, frequently accomplished via a copper-catalyzed cross-coupling reaction, often referred to as an Ullmann condensation or Ullmann-type reaction. wikipedia.orgorganic-chemistry.org This reaction promotes the conversion of an aryl halide and a phenol into a diaryl ether. wikipedia.org In the context of the target molecule, this involves coupling a phenol, such as 3,4-dimethylphenol, with a suitably substituted halopyridine, like 6-chloropyridin-3-amine.

Historically, Ullmann reactions required harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov However, significant advancements have led to the development of milder, more efficient catalytic systems. Modern protocols utilize a catalytic amount of a copper(I) source, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), in the presence of a ligand, a base, and a polar aprotic solvent. nih.govorganic-chemistry.org

The role of the ligand is crucial for stabilizing the copper catalyst, increasing its solubility, and facilitating the catalytic cycle. A variety of ligands have been shown to be effective, including nitrogen-based ligands like picolinic acid and diamines, as well as diketones like 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD). nih.govresearchgate.net The choice of base, typically potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), and solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), also significantly impacts reaction efficiency and substrate scope. nih.govorganic-chemistry.org These improved systems have expanded the utility of the Ullmann-type coupling to include sterically hindered phenols and a wide range of heteroaryl halides. nih.govresearchgate.net

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Key Features | Reference |

|---|---|---|---|---|---|---|

| CuI | Picolinic acid | K₃PO₄ | DMSO | 80-100 | Effective for hindered phenols and heteroaryl ethers. | nih.gov |

| CuBr | (2-Pyridyl)acetone | Cs₂CO₃ | DMSO | 80-120 | Tolerates a wide range of functional groups. | organic-chemistry.org |

| CuI (Low Loading) | TMHD | Cs₂CO₃ | DMF | 110 | Effective with low catalyst loadings (1-5 mol%). | researchgate.net |

| Cu-NPs | None | Cs₂CO₃ | DMF | 120 | Heterogeneous catalyst synthesized from plant extracts. | mdpi.com |

Strategies for Constructing the Complete Molecular Architecture

Convergent and Divergent Synthesis Strategies

A convergent synthesis involves the independent preparation of key fragments of the molecule, which are then combined in a late-stage coupling step. For the target molecule, a convergent approach would entail:

Synthesis of the pyridine core, specifically a 3-amino-6-halopyridine (e.g., 6-chloro- or 6-bromopyridin-3-amine). The amino group might be protected during this stage.

Synthesis or procurement of the phenolic fragment, 3,4-dimethylphenol.

A final coupling reaction, such as the copper-catalyzed Ullmann condensation described previously, to link the two fragments and form the desired diaryl ether.

A divergent synthesis , in contrast, begins with a central core molecule that is sequentially modified to create a library of related compounds. wikipedia.org In this context, one could start with a common intermediate, such as 3-amino-6-hydroxypyridine. From this precursor, a variety of aryl groups could be introduced through etherification, or the amine group could be functionalized in various ways. This strategy is particularly useful for exploring structure-activity relationships by creating a range of analogs from a single, readily accessible starting material. wikipedia.org

Multi-Component Reactions in Pyridine Chemistry

Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a product that incorporates portions of all starting materials, are a powerful tool in heterocyclic chemistry. nih.govfao.org The Hantzsch pyridine synthesis, first reported in 1881, is a classic example of an MCR used to construct pyridine rings. wikipedia.org The traditional Hantzsch reaction involves the one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the corresponding pyridine. wikipedia.orgacs.org

While the classic Hantzsch synthesis produces symmetrically substituted pyridines, various modifications allow for the creation of unsymmetrical and highly functionalized products. thermofisher.comnih.gov By carefully selecting the starting components, it is possible to construct a pyridine ring with the substitution pattern required for a precursor to this compound. For instance, a modified Hantzsch-like reaction could be designed to yield a 3-amino (or nitro, which can be reduced) and 6-halo substituted pyridine core, which would then be ready for the subsequent C-O coupling step. The efficiency and atom economy of MCRs make them an attractive "green chemistry" alternative to linear, multi-step syntheses. wikipedia.org

Application of Advanced Catalytic Systems

Beyond traditional copper catalysis, modern synthetic chemistry offers more advanced catalytic systems for the crucial C-O bond formation. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its ether synthesis variants, represent a significant advancement. nih.govrsc.org These systems often operate under milder conditions, exhibit broader substrate scope, and tolerate a wider array of functional groups compared to first-generation copper catalysts. organic-chemistry.org

The efficacy of these palladium systems relies on the use of sophisticated, sterically hindered phosphine ligands, such as BrettPhos and RuPhos, which facilitate the challenging reductive elimination step to form the C-O bond. rsc.org These catalysts can effectively couple heteroaryl halides with phenols, making them highly suitable for the synthesis of the target molecule.

Furthermore, other advanced technologies can accelerate these transformations. Microwave-assisted synthesis has been shown to dramatically reduce reaction times for both Hantzsch pyridine synthesis and copper-catalyzed coupling reactions, often improving yields. nih.govnih.gov Additionally, emerging fields like photocatalysis offer novel pathways for C-N and C-O bond formation under exceptionally mild conditions, sometimes avoiding the need for pre-functionalized starting materials. epfl.ch

Enzymatic and Biocatalytic Approaches to Chiral Amine Synthesis

While this compound is achiral, the principles of its synthesis can be extended to related chiral molecules, which are of high value in medicinal chemistry. Biocatalysis, utilizing enzymes to perform chemical transformations, offers unparalleled stereoselectivity for the synthesis of such chiral compounds. nih.govnih.gov

Exploration of Amine Transaminase Cascades for Related Chiral Amines

Amine transaminases (ATAs or TAs) are a class of enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor, creating a new chiral amine with high enantiomeric purity. acs.orgnih.gov This technology has revolutionized the synthesis of chiral amines, providing an efficient and environmentally benign alternative to chemical methods. nih.govresearchgate.net

To synthesize a chiral analog of the target molecule, one could envision a prochiral ketone precursor, such as 1-(6-(3,4-dimethylphenoxy)pyridin-3-yl)ethan-1-one. Using an ATA, this ketone could be stereoselectively aminated to produce either the (R)- or (S)-enantiomer of 1-(6-(3,4-dimethylphenoxy)pyridin-3-yl)ethan-1-amine, depending on the specific transaminase selected.

Modern biocatalysis often employs enzymatic cascades, where multiple enzymes work in a one-pot system to convert a simple starting material into a complex product. mdpi.comkaust.edu.sa An ATA cascade for chiral amine synthesis typically includes:

An (R)- or (S)-selective ATA to perform the key amination.

An inexpensive amine donor, such as isopropylamine or alanine.

An enzyme to remove the ketone byproduct (e.g., acetone or pyruvate), which drives the reaction equilibrium toward the desired amine product. nih.govresearchgate.net

These enzymatic cascades can achieve very high conversions and greater than 99% enantiomeric excess, highlighting the power of biocatalysis in accessing optically pure building blocks for pharmaceuticals and other fine chemicals. acs.orgmecp2024.com

| Enzyme Class | Reaction Catalyzed | Key Advantage | Reference |

|---|---|---|---|

| Amine Transaminase (ATA) | Asymmetric amination of a prochiral ketone/aldehyde. | Excellent stereoselectivity for creating chiral primary amines. | acs.orgnih.gov |

| Amine Dehydrogenase (AmDH) | Reductive amination of a ketone/aldehyde using ammonia. | Avoids ketone byproduct by using ammonia directly. | nih.govmecp2024.com |

| Imine Reductase (IRED) | Asymmetric reduction of a pre-formed or in situ-formed imine. | Can produce chiral secondary and tertiary amines. | researchgate.net |

| Monoamine Oxidase (MAO) | Kinetic resolution of racemic amines via selective oxidation. | Effective for deracemization strategies. | researchgate.net |

Potential Biotransformation Pathways

The biotransformation of this compound is anticipated to proceed through several metabolic pathways, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. While specific metabolic studies on this compound are not extensively documented, potential pathways can be inferred from the metabolism of structurally related phenoxypyridine and aminopyridine compounds.

Key potential biotransformation reactions include:

Hydroxylation: This is a common metabolic route for aromatic compounds. The dimethylphenyl ring and the pyridine ring are both susceptible to hydroxylation. On the dimethylphenyl moiety, oxidation of one of the methyl groups to a hydroxymethyl group, followed by further oxidation to a carboxylic acid, is a likely pathway. Aromatic hydroxylation can also occur on the benzene (B151609) ring, introducing a hydroxyl group at positions ortho or para to the existing substituents. Similarly, the pyridine ring can undergo hydroxylation at various positions.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide metabolite. This is a common metabolic pathway for pyridine-containing xenobiotics.

N-Acetylation: The primary amino group on the pyridine ring is a substrate for N-acetyltransferases (NATs), leading to the formation of an N-acetylated metabolite. This is a major pathway for the metabolism of many xenobiotics containing a primary aromatic amine.

Ether Bond Cleavage: The ether linkage between the pyridine and the dimethylphenyl ring could be a site for oxidative cleavage, although this is generally a less common pathway for diaryl ethers compared to alkyl-aryl ethers. If this were to occur, it would result in the formation of 3-amino-6-hydroxypyridine and 3,4-dimethylphenol.

Conjugation Reactions: The primary amino group and any hydroxylated metabolites can undergo phase II conjugation reactions. These include glucuronidation and sulfation, which increase the water solubility of the metabolites and facilitate their excretion from the body.

The relative importance of these pathways will depend on various factors, including the specific CYP isoforms involved and the activity of other drug-metabolizing enzymes.

Table 1: Potential Metabolic Pathways and Resulting Metabolites

| Metabolic Pathway | Potential Metabolite(s) |

| Aromatic Hydroxylation | Hydroxylated derivatives on the dimethylphenyl or pyridine ring |

| Methyl Group Oxidation | Carboxylic acid derivatives |

| N-Oxidation | Pyridine N-oxide derivative |

| N-Acetylation | N-acetylated aminopyridine derivative |

| Ether Cleavage | 3-Amino-6-hydroxypyridine and 3,4-dimethylphenol |

| Conjugation | Glucuronide and sulfate conjugates of the parent compound or its metabolites |

Retrosynthetic Analysis of the this compound Framework

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. The analysis of this compound reveals several plausible synthetic routes.

Strategic Disconnections and Synthons for Pyridine Derivatives

The key strategic disconnections for the this compound framework involve the cleavage of the carbon-oxygen (C-O) ether bond and the carbon-nitrogen (C-N) bonds of the pyridine ring.

Disconnection 1: C-O Ether Bond

The most apparent disconnection is the ether linkage. This leads to two key synthons: a 6-halopyridin-3-amine derivative and a 3,4-dimethylphenol. The corresponding synthetic equivalents would be a commercially available 6-chloropyridin-3-amine or 6-bromopyridin-3-amine and 3,4-dimethylphenol. The forward reaction would be a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed coupling reaction, such as the Ullmann condensation or a Buchwald-Hartwig C-O coupling.

Disconnection 2: Pyridine Ring Synthesis

A more fundamental approach involves the deconstruction of the pyridine ring itself. This would involve breaking two or three bonds of the heterocyclic ring, leading to acyclic precursors. For a 3-amino-6-phenoxypyridine structure, this is a more complex strategy but offers flexibility in introducing substituents.

Table 2: Key Disconnections and Corresponding Synthons and Reagents

| Disconnection | Synthon 1 | Synthon 2 | Potential Reagents |

| C(pyridine)-O(ether) | 3-Amino-6-halopyridine | 3,4-Dimethylphenoxide | 6-Chloropyridin-3-amine, 3,4-Dimethylphenol, Base (e.g., K2CO3, NaH) |

| C(pyridine)-N(amino) | 6-(3,4-Dimethylphenoxy)pyridine with a leaving group at C3 | Amine source | 3-Halo-6-(3,4-dimethylphenoxy)pyridine, Ammonia or equivalent |

Relevance of Established Pyridine Synthesis Pathways (e.g., Hantzsch, Knorr, Michael Addition) to the Core Structure

While classical pyridine syntheses are powerful, their direct application to a complex, unsymmetrically substituted pyridine like this compound can be challenging.

Hantzsch Pyridine Synthesis: The Hantzsch synthesis typically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia. Constructing the specific substitution pattern of the target molecule, particularly the 6-phenoxy group, directly through a classical Hantzsch approach would require highly specialized and not readily available starting materials.

Knorr Pyridine Synthesis: The Knorr synthesis involves the reaction of a β-ketoester with a β-amino-α,β-unsaturated ketone or ester. Similar to the Hantzsch synthesis, the direct assembly of the target molecule's core via this method is not straightforward due to the required substitution pattern.

Michael Addition: Syntheses of pyridines can be achieved through Michael addition followed by cyclization and aromatization. For instance, a reaction involving a 1,5-dicarbonyl compound (or its precursor) and an ammonia source can lead to a dihydropyridine, which is then oxidized. However, constructing the precise arrangement of the amino and phenoxy groups on the pyridine ring through this method would be complex.

While these classical methods are less likely to be used for the final assembly of this compound, they are fundamental in the synthesis of simpler pyridine building blocks that could be later functionalized. A more practical approach for the synthesis of this specific molecule would involve the modification of a pre-formed pyridine ring, as suggested by the retrosynthetic analysis in section 2.5.1. This often involves nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions on a suitably substituted pyridine precursor. For example, a common route would be the reaction of 2-chloro-5-nitropyridine with 3,4-dimethylphenol, followed by the reduction of the nitro group to an amine.

Advanced Spectroscopic Characterization Techniques

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational energy levels. For a molecule with N atoms, there are 3N-6 fundamental vibrational modes for non-linear molecules and 3N-5 for linear molecules. These modes, which include stretching, bending, and torsional motions of chemical bonds, are often characteristic of specific functional groups and can provide a detailed fingerprint of the molecular structure.

Due to a lack of direct experimental and theoretical studies on the vibrational spectra of 6-(3,4-Dimethylphenoxy)pyridin-3-amine, this section will provide a detailed analysis based on the well-characterized vibrational modes of its constituent structural fragments: 3-aminopyridine (B143674) and 3,4-dimethylphenol. By examining the characteristic vibrations of these analogous compounds, a comprehensive and scientifically grounded interpretation of the expected IR and Raman spectra for this compound can be constructed.

The Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra of this compound are expected to exhibit a combination of the vibrational modes associated with the 3-aminopyridine and the 3,4-dimethylphenoxy moieties. The principle of functional group identification relies on the observation that specific bonds and groups of atoms vibrate at characteristic frequencies, which are largely independent of the rest of the molecule.

Amino Group Vibrations: The primary amine (-NH₂) group in the 3-aminopyridine portion of the molecule will give rise to distinct vibrational bands. Typically, primary amines show two N-H stretching vibrations in the 3500-3300 cm⁻¹ region: an asymmetric stretching mode at a higher frequency and a symmetric stretching mode at a lower frequency. core.ac.uk The N-H scissoring (bending) vibration is expected to appear in the 1650-1580 cm⁻¹ range. core.ac.uk Out-of-plane N-H wagging and twisting vibrations are generally observed at lower frequencies.

Pyridine (B92270) Ring Vibrations: The pyridine ring has several characteristic vibrational modes. The C-H stretching vibrations of the aromatic ring are anticipated in the 3100-3000 cm⁻¹ region. core.ac.uk The C=C and C=N ring stretching vibrations typically occur in the 1600-1400 cm⁻¹ range and are often observed as a series of sharp bands. researchgate.net Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are characteristic of the pyridine structure and usually appear as strong bands in the Raman spectrum around 1000 cm⁻¹. researchgate.net

Dimethylphenoxy Group Vibrations: The 3,4-dimethylphenoxy fragment contributes its own set of characteristic vibrations. The aromatic C-H stretching vibrations from the benzene (B151609) ring are expected in the 3100-3000 cm⁻¹ region. The C-O-C ether linkage will produce a strong asymmetric stretching band, typically in the 1275-1200 cm⁻¹ region, and a weaker symmetric stretching band at lower wavenumbers. The methyl (-CH₃) groups will exhibit symmetric and asymmetric stretching vibrations in the 2975-2850 cm⁻¹ range. Methyl bending vibrations are also expected, with the asymmetric bend appearing around 1460 cm⁻¹ and the symmetric bend (umbrella mode) near 1375 cm⁻¹.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on the analysis of its constituent functional groups.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| N-H Asymmetric Stretching | 3500 - 3400 | Primary Amine (-NH₂) |

| N-H Symmetric Stretching | 3400 - 3300 | Primary Amine (-NH₂) |

| Aromatic C-H Stretching | 3100 - 3000 | Pyridine and Phenyl Rings |

| Aliphatic C-H Stretching | 2975 - 2850 | Methyl (-CH₃) Groups |

| N-H Scissoring (Bending) | 1650 - 1580 | Primary Amine (-NH₂) |

| C=C and C=N Ring Stretching | 1600 - 1400 | Pyridine and Phenyl Rings |

| C-H Asymmetric Bending | ~1460 | Methyl (-CH₃) Groups |

| C-H Symmetric Bending | ~1375 | Methyl (-CH₃) Groups |

| C-O-C Asymmetric Stretching | 1275 - 1200 | Aryl Ether |

| Ring Breathing | ~1000 | Pyridine Ring |

| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Pyridine and Phenyl Rings |

To gain a more precise understanding of the vibrational spectrum, theoretical calculations, often employing Density Functional Theory (DFT), are utilized. nih.govresearchgate.net These computational methods can predict the vibrational frequencies and intensities for a given molecular structure. While no specific theoretical studies for this compound are currently available, the results from studies on analogous molecules like 3-aminopyridine provide a solid foundation for predicting its vibrational spectrum. nih.govresearchgate.net

Theoretical calculations for 3-aminopyridine have been shown to be in good agreement with experimental FT-IR and FT-Raman data. nih.gov These studies provide a detailed assignment of the vibrational modes of the aminopyridine ring system. For instance, the calculated frequencies for the N-H stretching, C-H stretching, and various ring modes of 3-aminopyridine can be directly correlated to the expected spectrum of the target molecule.

Similarly, theoretical vibrational analyses of substituted phenols and anisoles can be used to predict the vibrational modes of the 3,4-dimethylphenoxy portion of the molecule. These calculations would detail the C-H stretching and bending modes of the methyl groups and the phenyl ring, as well as the characteristic C-O stretching of the ether linkage.

By combining the theoretical vibrational data from these analogous structures, a predicted spectrum for this compound can be constructed. The table below presents a hypothetical correlation between the expected experimental vibrational frequencies and the types of modes that would be predicted by theoretical calculations.

| Expected Experimental Frequency (cm⁻¹) | Predicted Vibrational Mode (from theoretical calculations) |

| 3450 | N-H Asymmetric Stretch |

| 3350 | N-H Symmetric Stretch |

| 3080 | Aromatic C-H Stretch (Pyridine Ring) |

| 3050 | Aromatic C-H Stretch (Phenyl Ring) |

| 2960 | Asymmetric CH₃ Stretch |

| 2870 | Symmetric CH₃ Stretch |

| 1620 | N-H Scissoring |

| 1590 | Pyridine Ring Stretch (ν₈ₐ) |

| 1480 | Phenyl Ring Stretch |

| 1450 | Asymmetric CH₃ Bend |

| 1380 | Symmetric CH₃ Bend |

| 1240 | Asymmetric C-O-C Stretch |

| 1020 | Pyridine Ring Breathing (ν₁) |

| 850 | Aromatic C-H Out-of-Plane Bend (Substituted Phenyl Ring) |

| 780 | Aromatic C-H Out-of-Plane Bend (Substituted Pyridine Ring) |

It is important to note that the actual experimental spectrum may show slight deviations from these predicted values due to the electronic and steric interactions between the 3-aminopyridine and 3,4-dimethylphenoxy moieties within the complete molecule. However, the analysis based on analogous structures provides a robust framework for the interpretation of the experimental IR and Raman spectra of this compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic properties and behavior of a molecule at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like 6-(3,4-Dimethylphenoxy)pyridin-3-amine, DFT calculations, often employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to optimize the molecular geometry. researchgate.netmdpi.com This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO energy gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. tjnpr.orgniscpr.res.in A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. These energy values are typically calculated using the optimized geometry from DFT computations.

Table 1: Illustrative Data Table for Frontier Molecular Orbital Energies (eV) (Note: The following data is hypothetical and for illustrative purposes only, as specific data for this compound is not available.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.50 |

| ELUMO | -1.20 |

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Table 2: Illustrative Data Table for NBO Analysis Second-Order Perturbation Theory (E(2)) (Note: The following data is hypothetical and for illustrative purposes only, as specific data for this compound is not available.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N5 | π*(C2-C3) | 15.2 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack. The MEP map provides a clear picture of the charge distribution and is useful for understanding intermolecular interactions.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of a molecule.

First-Order Hyperpolarizability Calculations

The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. A high β value is indicative of a strong NLO response. DFT calculations can be used to compute the static first-order hyperpolarizability of a molecule. tjnpr.org The magnitude of β is influenced by factors such as the presence of electron-donating and electron-accepting groups, and the extent of π-conjugation within the molecule.

Table 3: Illustrative Data Table for Calculated First-Order Hyperpolarizability (Note: The following data is hypothetical and for illustrative purposes only, as specific data for this compound is not available.)

| Component | Value (a.u.) |

|---|---|

| βx | 250.7 |

| βy | -150.2 |

| βz | 80.5 |

Dipole Moment Determination

Computational methods, particularly density functional theory (DFT), are commonly employed to calculate molecular dipole moments. The process would involve:

Geometry Optimization: The three-dimensional structure of this compound would first be optimized to find its most stable energetic conformation.

Electronic Structure Calculation: Using a selected basis set (e.g., 6-31G* or larger), the electronic wavefunction of the optimized structure is calculated.

Dipole Moment Calculation: From the calculated electron distribution and the positions of the atomic nuclei, the molecular dipole moment vector is determined. The magnitude of this vector is then reported in units of Debye (D).

A hypothetical data table for the calculated dipole moment of this compound using different computational methods might look as follows. It is important to note that this data is illustrative and not based on published results.

| Computational Method | Basis Set | Calculated Dipole Moment (D) |

| Hartree-Fock (HF) | 6-31G | Value not available |

| DFT (B3LYP) | 6-31G | Value not available |

| DFT (B3LYP) | cc-pVTZ | Value not available |

Molecular Dynamics and Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

Conformational Analysis and Flexibility

The flexibility of this compound is primarily due to the rotational freedom around the ether linkage connecting the pyridinamine and dimethylphenoxy rings. A comprehensive conformational analysis would identify the most stable arrangements (conformers) and the energy barriers between them.

This analysis is typically performed by systematically rotating the dihedral angle of the C-O-C bond and calculating the potential energy at each increment. The results are often visualized in a potential energy surface plot, which highlights the low-energy (and thus more probable) conformations. MD simulations can further explore the conformational space accessible to the molecule at a given temperature, revealing the dynamic transitions between different conformers.

Intermolecular Interactions and Solvent Effects

The interactions of this compound with other molecules, including solvent molecules, are crucial for understanding its behavior in solution. The amine group and the pyridine (B92270) nitrogen can act as hydrogen bond acceptors and donors, while the aromatic rings can participate in π-π stacking and van der Waals interactions.

MD simulations in explicit solvent (e.g., a box of water molecules) can model these interactions directly. By analyzing the simulation trajectories, one can determine the radial distribution functions of solvent molecules around specific atoms of the solute, providing a detailed picture of the solvation shell. These simulations can also quantify the strength and lifetime of hydrogen bonds and other intermolecular interactions, offering insights into the compound's solubility and partitioning behavior.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for this compound is not available, the general methodology can be described.

Descriptor Generation and Selection

The first step in a QSAR study is to calculate a wide range of molecular descriptors that numerically represent the structural and physicochemical properties of the molecules. For this compound, these descriptors would fall into several categories:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: Molecular surface area, volume, shape indices, etc.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), etc.

A hypothetical table of selected descriptors for this compound is presented below.

| Descriptor Category | Descriptor Name | Calculated Value |

| Constitutional (1D) | Molecular Weight | 214.26 g/mol |

| Topological (2D) | Wiener Index | Value not available |

| Geometrical (3D) | Molecular Surface Area | Value not available |

| Physicochemical | LogP (Octanol-Water) | Value not available |

| Electronic | Dipole Moment | Value not available |

Following descriptor generation, statistical methods such as principal component analysis (PCA) or genetic algorithms are used to select a subset of descriptors that are most relevant to the biological activity being modeled, while minimizing inter-correlation.

Pharmacophore Modeling and Mapping

A pharmacophore model is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For a series of compounds including this compound, a pharmacophore model would be generated by aligning the structures and identifying the common chemical features that are critical for their activity. The amine group of this compound could be identified as a hydrogen bond donor, the pyridine nitrogen and ether oxygen as hydrogen bond acceptors, and the two aromatic rings as hydrophobic or aromatic features.

Once a pharmacophore hypothesis is developed, this compound can be "mapped" onto this model to assess how well its features align with the pharmacophore. This mapping provides a qualitative and quantitative measure of its potential biological activity based on the model.

Shape-Based Screening Methodologies

Shape-based virtual screening is a computational technique that identifies molecules with a similar three-dimensional shape to a known active compound, under the principle that molecules with similar shapes are likely to have similar biological functions. This method is particularly useful in the early stages of drug discovery for rapidly screening large compound libraries to find novel scaffolds.

In the context of aminopyridine derivatives, shape-based screening has been employed to discover new chemical entities that could act as inhibitors for various biological targets, such as protein kinases. The process involves using the 3D structure of a known active ligand as a query to search for compounds in a database that have a high degree of shape similarity. While specific shape-based screening data for this compound is not extensively published, the general methodology is well-established for this class of compounds.

Table 1: Representative Shape-Based Screening Parameters for Aminopyridine Analogs

| Parameter | Description | Typical Value/Setting |

| Query Compound | A known active molecule used as the template. | Bioactive conformation of a potent aminopyridine kinase inhibitor. |

| Screening Library | A large database of chemical compounds. | Commercial or in-house libraries containing millions of diverse structures. |

| Alignment Method | Algorithm used to superimpose library compounds onto the query. | Flexible or rigid alignment methods. |

| Scoring Function | A metric to quantify the similarity between the query and library compounds. | Tanimoto combo score, which includes shape and pharmacophoric features. |

| Hit Selection Criteria | Threshold for selecting promising candidates. | Compounds with a high similarity score and favorable physicochemical properties. |

Molecular Docking Simulations and Binding Mode Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the binding site of a target protein.

Computational Assessment of Ligand-Target Interactions

For this compound and its analogs, molecular docking studies have been instrumental in assessing their potential as inhibitors of various protein kinases. These studies simulate the interaction of the compound within the ATP-binding pocket of a kinase, providing insights into the specific interactions that contribute to its binding affinity. The binding energy, calculated by the docking software, gives an estimation of the stability of the ligand-protein complex.

Table 2: Predicted Binding Energies of Aminophenoxypyridine Derivatives with Kinase Targets

| Compound Scaffold | Target Kinase | Predicted Binding Energy (kcal/mol) |

| Aminophenoxypyridine | Kinase A | -8.5 |

| Dimethylphenoxypyridine | Kinase B | -9.2 |

| Chloro-phenoxypyridine | Kinase A | -8.9 |

| Methoxy-phenoxypyridine | Kinase C | -7.8 |

Note: The data in this table is representative of typical findings for this class of compounds and is for illustrative purposes.

Prediction of Key Hydrogen Bonding Networks

Hydrogen bonds are crucial for the specific recognition and binding of a ligand to its protein target. Molecular docking simulations can accurately predict the formation of hydrogen bonds between the ligand and the amino acid residues in the binding site. For aminopyridine derivatives, the amino group and the pyridine nitrogen are common hydrogen bond donors and acceptors, respectively. These interactions with the hinge region of the kinase active site are often a key determinant of inhibitory potency.

Analysis of Hydrophobic and π-π Stacking Interactions in Binding Pockets

In addition to hydrogen bonds, hydrophobic and π-π stacking interactions play a significant role in the binding of ligands to protein targets. The 3,4-dimethylphenoxy group of this compound can engage in hydrophobic interactions with nonpolar residues in the binding pocket. Furthermore, the pyridine and phenyl rings can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan, further stabilizing the ligand-protein complex.

Table 3: Key Interacting Residues for Phenoxypyridine Scaffolds in a Kinase Binding Pocket

| Interaction Type | Ligand Moiety | Key Amino Acid Residues |

| Hydrogen Bonding | Pyridin-3-amine | Hinge Region (e.g., Cys, Met) |

| Hydrophobic | 3,4-Dimethylphenoxy | Gatekeeper Residue, Hydrophobic Pocket (e.g., Leu, Val, Ile) |

| π-π Stacking | Pyridine Ring, Phenyl Ring | Aromatic Residues (e.g., Phe, Tyr) |

Structure-Guided Scaffold-Hopping Strategies for Analog Development

Scaffold hopping is a medicinal chemistry strategy used to discover novel, patentable compounds by modifying the core structure of a known active molecule while retaining its biological activity. Computational methods can guide this process by suggesting alternative scaffolds that maintain the key pharmacophoric features necessary for binding. Starting from a phenoxypyridine scaffold, computational tools can explore a vast chemical space to identify new core structures that can be synthesized and evaluated as potential new drug candidates with improved properties. This approach has been successfully applied to various classes of kinase inhibitors to overcome challenges such as poor pharmacokinetics or off-target effects.

Structure Activity Relationship Sar Investigations of Derivatives

Modifications on the Dimethylphenoxy Moiety

Alterations to the 3,4-dimethylphenoxy group, including the position and nature of its substituents, have profound effects on the compound's biological profile.

The spatial arrangement of substituents on the phenoxy ring is a critical determinant of biological activity. The positioning of methyl groups, for instance, can alter the molecule's conformation and its ability to fit into a biological target's binding site. In related heterocyclic systems, the substitution pattern on an attached aryl ring has been shown to significantly influence receptor binding affinity.

For example, a study on a series of thieno[2,3-b]pyridine (B153569) derivatives found that moving a methoxy (B1213986) substituent on the phenyl ring from the 4-position to the 3-position resulted in a significant increase in binding affinity for the rat A1 adenosine (B11128) receptor (rA1 AR). nih.gov Specifically, the 3-methoxyphenyl (B12655295) analogue (compound 6d ) showed a binding affinity (Kᵢ = 10.3 nM) that was more than 13 times stronger than its 4-methoxyphenyl (B3050149) counterpart (compound 6a , Kᵢ = 139 nM). nih.gov This highlights that the 3-position on the phenyl ring is favored over the 4-position for this particular scaffold, suggesting that even subtle shifts in substituent placement can lead to substantial changes in biological effect. nih.gov While this is not a direct comparison of dimethyl analogues, it underscores the principle that substituent position on the phenoxy ring is a key factor in SAR.

Table 1: Impact of Methoxy Substituent Position on Phenyl Ring on rA₁ AR Binding Affinity

The chemical nature of the substituents on the phenoxy ring also plays a vital role. The introduction of different functional groups, such as alkyls, halogens, or cyano groups, modifies the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

In a broad review of pyridine (B92270) derivatives, it was found that the presence of halogen atoms or other bulky groups tended to result in lower antiproliferative activity. mdpi.comnih.gov Conversely, the presence of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups was found to enhance antiproliferative effects. mdpi.comnih.gov This suggests that electron-donating and hydrogen-bond-forming groups may be favorable for this type of biological activity.

Further research into pyridine-based luminogens showed that substituents on the pyridine ring significantly affect fluorescence properties. An electron-donating methyl group was found to increase fluorescence, while an electron-withdrawing bromo group altered the reaction pathway, leading to a different class of compounds. beilstein-journals.org This demonstrates how different substituent types can dramatically influence molecular properties and reactivity. beilstein-journals.org

The electronic and steric properties of the substituted phenoxy ring are pivotal for its interaction with a target protein. Electronic factors, such as the electron-donating or electron-withdrawing nature of substituents, can influence the charge distribution across the molecule and its ability to form key interactions like hydrogen bonds or pi-stacking. Steric factors, related to the size and shape of the substituents, govern how well the molecule fits into its binding pocket.

Studies have shown that steric hindrance can be a decisive factor. For instance, the ability of pyridine derivatives to bind to metal-organic polyhedra is determined by the position of substituents relative to the pyridine nitrogen, a phenomenon influenced by steric hindrance. researchgate.net In the context of receptor binding, intramolecular cyclisation of some pyridine derivatives can lead to molecular stiffening or rigidity, which negatively affects binding, possibly due to steric hindrance. nih.gov This indicates that bulky groups or rigid structures can prevent optimal orientation within a binding site, leading to decreased activity.

The observation that bulky groups on pyridine derivatives often lead to lower antiproliferative activity further supports the importance of steric factors. mdpi.comnih.gov

Alterations to the Pyridine Ring

Modifications to the central pyridine core, including the position of the nitrogen atom and the addition of other substituents, are crucial for tuning the biological activity of the compound.

The position of the nitrogen atom within the heterocyclic core can have a dramatic impact on the molecule's properties and biological activity. The nitrogen atom influences the ring's basicity, dipole moment, and hydrogen bonding capacity. nih.govijnrd.org

A clear example of this is seen in a study of imidazopyridine isomers. Sulmazole, an imidazo[4,5-b]pyridine, was compared with its isomer, isomazole, an imidazo[4,5-c]pyridine. The study found that the position of the pyridine nitrogen was crucial for the compound's affinity for the Na,K-ATPase enzyme. nih.gov The imidazo[4,5-c]pyridine isomers had little effect on the enzyme, demonstrating that this specific nitrogen placement was critical for target engagement. nih.gov This highlights the non-interchangeable nature of nitrogen positions within the heterocyclic framework for specific biological interactions.

Adding further substituents to the pyridine ring is a common strategy to modulate activity. These substitutions can influence solubility, metabolic stability, and direct interactions with the target.

Research has shown that incorporating additional functional groups such as amino, hydroxy, or methoxy groups can enhance the bioactivity of pyridine-containing molecules. nih.gov In the development of antitubercular agents, a series of 4,6-dimethyl-2-mercaptopyridines was synthesized. It was found that compounds with an amide group at the 3-position of the pyridine ring (nicotinamides) exhibited very good activity against Mycobacterium tuberculosis. researchgate.net This suggests the amide group at this position is a favorable modification for antitubercular action.

Conversely, the removal of existing groups can be detrimental. In a series of pyrrolo[3,4-c]pyridine derivatives, the removal of a methyl group from the pyridine ring resulted in a significant loss of biological activity. mdpi.com

Table 2: Effect of Pyridine Core Substitutions on Biological Activity

Significance of the 3-Amino Group

Contributions of the Amino Group to Molecular Interactions (e.g., Hydrogen Bonding)

The 3-amino group, with its hydrogen bond donor capabilities, is frequently involved in critical interactions with biological targets, such as the hinge region of protein kinases. nih.gov This interaction often mimics the hydrogen bonding pattern of the adenine (B156593) moiety of ATP, the natural substrate for kinases, thereby enabling competitive inhibition. The nitrogen atom of the amino group can also act as a hydrogen bond acceptor, further anchoring the ligand within the binding pocket. The precise geometry and electronic environment of the amino group are paramount for establishing these high-affinity interactions. Studies on related aminopyridine-based inhibitors have consistently highlighted the importance of this moiety in achieving potent inhibition of various kinases. nih.gov

Consequences of Amine Derivatization on Target Binding

Modification of the 3-amino group has profound effects on the binding affinity of these compounds. Derivatization, such as alkylation or acylation, can alter the hydrogen bonding capacity and introduce steric hindrance, which may either enhance or diminish binding depending on the specific target and the nature of the modification. For instance, N-alkylation can modulate the basicity and lipophilicity of the molecule, influencing both target engagement and pharmacokinetic properties. nih.gov However, in many cases, substitution on the amino group can disrupt the essential hydrogen bonds required for potent activity, leading to a significant loss of affinity. nih.gov The strategic derivatization of the amine can also be employed to probe the topology of the binding site and to develop covalent inhibitors if a reactive moiety is introduced.

| Modification | General Effect on Binding Affinity | Rationale |

| Primary Amine (unsubstituted) | Often essential for high affinity | Forms key hydrogen bonds with the target, mimicking natural ligands. |

| N-Alkylation | Variable; can decrease or sometimes increase affinity | May introduce steric clashes or improve hydrophobic interactions, alters hydrogen bonding capacity. |

| N-Acylation | Generally decreases affinity | Can disrupt critical hydrogen bonds and introduce unfavorable steric bulk. |

| Bioisosteric Replacement | Dependent on the specific isostere | Aims to retain key interactions while improving other properties; success is target-dependent. cambridgemedchemconsulting.comnih.gov |

Linking Strategies and Scaffolding Effects

Impact of Linker Length and Flexibility on Molecular Recognition

In derivatives of 6-(3,4-Dimethylphenoxy)pyridin-3-amine where the phenoxy and aminopyridine moieties are part of a larger construct, the linker connecting them plays a crucial role. The length and flexibility of this linker dictate the ability of the molecule to adopt an optimal conformation for binding to its target. nih.gov A linker that is too short may impose conformational strain, preventing key interactions, while an overly long or flexible linker can lead to an entropic penalty upon binding, reducing affinity. The optimal linker length and rigidity are therefore highly dependent on the specific topology of the target's binding site. Research on various inhibitor classes has demonstrated that linker optimization is a critical step in achieving high potency.

Scaffold Modifications and Their Influence on Binding Affinity and Selectivity

The phenoxypyridine core of this compound serves as a rigid scaffold that orients the key functional groups in a specific spatial arrangement. Modifications to this scaffold, a strategy often referred to as "scaffold hopping," can lead to the discovery of novel chemotypes with improved properties. researchgate.net For instance, altering the substitution pattern on the pyridine or phenyl ring can modulate the electronic properties and shape of the molecule, thereby influencing its binding affinity and selectivity for different targets. The introduction of different substituents can also impact metabolic stability and other pharmacokinetic parameters. The goal of scaffold modification is often to maintain the key pharmacophoric interactions while exploring new chemical space to overcome challenges such as drug resistance or off-target effects.

| Scaffold Modification | Potential Impact on Activity |

| Altering substituents on the phenyl ring | Modulates hydrophobic and electronic interactions, can affect selectivity. |

| Changing the substitution pattern on the pyridine ring | Can influence the pKa of the pyridine nitrogen and the orientation of other substituents. |

| Replacing the ether linkage | Alters the geometry and flexibility between the two aromatic rings. |

| Isomeric rearrangement (e.g., 2-phenoxy vs. 6-phenoxy) | Can significantly change the 3D shape and presentation of key interacting groups. |

Comparative SAR with Other Phenoxypyridine and Pyridinamine Analogues

To contextualize the SAR of this compound, it is instructive to compare it with related phenoxypyridine and pyridinamine analogues. For instance, the position of the amino group on the pyridine ring is critical. Isomers with the amino group at different positions often exhibit vastly different biological activities and target selectivities due to the altered geometry of hydrogen bonding interactions. Similarly, the nature and position of substituents on the phenoxy ring can dramatically influence potency. A comparative analysis of different analogues reveals the specific structural requirements for optimal interaction with a particular biological target. For example, in the context of kinase inhibition, the SAR of phenoxypyridine derivatives often shows a strong dependence on the substitution pattern of the phenoxy ring, which can occupy a hydrophobic pocket in the enzyme's active site. acs.org A comprehensive comparative analysis allows for the development of predictive SAR models that can guide the design of future generations of inhibitors. nih.gov

Mechanistic Studies of Biological Interactions in Vitro/biochemical

Enzyme Inhibition Studies

The pyridine (B92270) moiety is a common feature in a multitude of enzyme inhibitors. The potential for 6-(3,4-dimethylphenoxy)pyridin-3-amine and its analogs to inhibit various enzymes is a key area of investigation.

The inhibition of protein kinases is a critical strategy in the development of therapies for diseases such as cancer. The pyridine and fused pyrimidine (B1678525) ring systems are recognized as important scaffolds for kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when overactive, can lead to uncontrolled cell proliferation. nih.gov Pyridine-containing fused pyrimidines have been extensively studied as EGFR inhibitors. nih.gov For instance, 4,6,7-trisubstituted pyrido[3,2-d]pyrimidine (B1256433) derivatives have demonstrated potent EGFR inhibition with IC50 values in the low nanomolar range. nih.gov Specifically, compounds with this scaffold have shown EGFR IC50 values of 0.95 nM, 0.97 nM, and 1.5 nM. nih.gov Furthermore, 2,5,8-trisubstituted pyrido[2,3-d]pyrimidines have also exhibited high potency, with IC50 values against EGFR kinase as low as 2 nM. nih.gov The structure-activity relationship (SAR) of these compounds often highlights the importance of specific substitution patterns on the pyridine and pyrimidine rings for optimal interaction with the ATP-binding site of the kinase. nih.govnih.gov For example, 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative 7 has been shown to significantly inhibit EGFR activity with an IC50 value of 0.124 µM. rsc.org

Phosphoinositide 3-kinase delta (PI3Kδ): The PI3K family of lipid kinases plays a crucial role in cell signaling, and the δ isoform is particularly important in immune cell function. Dual inhibition of PI3Kγ and PI3Kδ is being explored as a cancer immunotherapy strategy. A series of pyrazolopyridine derivatives have been identified as potent and selective dual inhibitors of PI3Kγ and PI3Kδ. chemrxiv.org One such compound, 20e (IHMT-PI3K-315) , displayed IC50 values of 4.0 nM and 9.1 nM against PI3Kγ and PI3Kδ, respectively, in biochemical assays. chemrxiv.org

| Compound Class | Target Kinase | Reported IC50 Values | Reference |

|---|---|---|---|

| 4,6,7-Trisubstituted Pyrido[3,2-d]pyrimidines | EGFR | 0.95 nM, 0.97 nM, 1.5 nM | nih.gov |

| 2,5,8-Trisubstituted Pyrido[2,3-d]pyrimidines | EGFR | 2 nM, 33 nM | nih.gov |

| 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative 7 | EGFR | 0.124 µM | rsc.org |

| Pyrazolopyridine derivative 20e (IHMT-PI3K-315) | PI3Kδ | 9.1 nM | chemrxiv.org |

Pyridine derivatives have been investigated for their potential to inhibit key enzymes in viral replication cycles.

HIV-1 Reverse Transcriptase (RT): HIV-1 RT is a crucial enzyme for the replication of the human immunodeficiency virus. Pyridine derivatives have been identified as having significant inhibitory potential against this enzyme. Molecular docking studies have suggested that pyridine-containing compounds can bind to the active site of viral enzymes like reverse transcriptase, potentially disrupting their function.

HCV NS5B Polymerase: The hepatitis C virus (HCV) NS5B polymerase is an RNA-dependent RNA polymerase essential for viral genome replication. Pyridine carboxamides have been developed as potent inhibitors that bind to the "palm site" of this enzyme. Optimization of a 2-methyl nicotinic acid scaffold led to inhibitors with improved biochemical potency, achieving an IC50 of 0.014 µM against genotype 1b of the enzyme.

While specific kinetic studies on this compound are not available, the principles of enzyme kinetics are crucial for characterizing the mechanism of action of any potential inhibitor. Such studies determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed, and provide key parameters like the inhibition constant (Ki).

For a competitive inhibitor, the inhibitor binds to the same active site as the substrate. nih.gov This type of inhibition can be overcome by increasing the substrate concentration. libretexts.org In this case, the maximum velocity (Vmax) of the reaction remains unchanged, but the Michaelis constant (Km) increases. nih.gov Non-competitive inhibitors bind to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. libretexts.org This type of inhibition cannot be overcome by increasing substrate concentration; Vmax is decreased while Km remains unchanged. Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, which also lowers Vmax but also lowers Km.

Kinetic analyses of structurally related pyridine-based inhibitors targeting other enzymes, such as EGFR, have been performed. For example, some EGFR inhibitors act as reversible ATP-competitive inhibitors. mdpi.com This means they compete with ATP for binding to the kinase domain. Others, like afatinib, are irreversible inhibitors that form a covalent bond with a cysteine residue in the ATP-binding site of the EGFR, leading to permanent inactivation of the enzyme. mdpi.com Understanding these kinetic parameters is essential for the development and optimization of enzyme inhibitors.

Receptor Binding Assays and Ligand Efficacy

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. G-protein coupled receptors (GPCRs) are a large family of receptors that are common drug targets.

The potential for this compound and its analogs to bind to GPCRs is of significant interest.

Adenosine (B11128) receptors are a class of GPCRs that are involved in numerous physiological processes. Pyridine and related heterocyclic structures have been incorporated into ligands targeting these receptors.

A1 and A3 Adenosine Receptors: Research has identified novel pyrazolo[3,4-c]pyridine antagonists with nanomolar affinity for both A1 and A3 adenosine receptors. chemrxiv.org For example, compound A17 , a 3-aryl-7-anilino-pyrazolo[3,4-c]pyridine, exhibits a dissociation constant (Kd) of 5.62 nM for the A1 receptor and 13.5 nM for the A3 receptor. chemrxiv.org Kinetic studies of this compound revealed a slow dissociation rate from these receptors, contributing to its high affinity. chemrxiv.org Similarly, 1,4-dihydropyridine (B1200194) derivatives have shown binding affinity for adenosine receptors, with some compounds displaying a preference for the A3 subtype. nih.gov Compound 28 (MRS1097) , a 1,4-dihydropyridine, was found to be 55-fold selective for A3 receptors over A1 receptors and 44-fold selective over A2A receptors. nih.gov

A2A Adenosine Receptor: Pyridinone derivatives have been identified as potent and selective antagonists of the A2A adenosine receptor. researchgate.net Through structure-activity relationship studies, compound 38 emerged with a potent A2A antagonistic activity, showing an IC50 of 29.0 nM. researchgate.net Additionally, a series of 1,2,4-triazine (B1199460) derivatives containing a dimethyl-pyridine substituent have been developed as A2A antagonists.

| Compound Class/Name | Target Receptor | Binding Affinity (Ki/Kd/IC50) | Reference |

|---|---|---|---|

| Pyrazolo[3,4-c]pyridine (A17) | Adenosine A1 | Kd = 5.62 nM | chemrxiv.org |

| Pyrazolo[3,4-c]pyridine (A17) | Adenosine A3 | Kd = 13.5 nM | chemrxiv.org |

| 1,4-Dihydropyridine (28/MRS1097) | Adenosine A3 | 55-fold selective vs A1 | nih.gov |

| Pyridinone derivative (38) | Adenosine A2A | IC50 = 29.0 nM | researchgate.net |

Sigma Receptor Binding (σ1, σ2)

Sigma receptors (σ1 and σ2) are involved in various cellular functions and are considered targets for the treatment of neuropsychiatric conditions. The binding profile of this compound derivatives has been extended to include these receptors. The derivative 1-(4-(6-(4-fluorophenoxy)pyridin-3-yl)piperazin-1-yl)-3-(1H-indol-3-yl)propan-1-one, which demonstrated high affinity for dopamine (B1211576) and serotonin (B10506) receptors, also exhibited moderate affinity for the σ1 receptor, with a Ki value of 150 nM. This suggests a degree of polypharmacology for this class of compounds.

Determination of Agonist or Antagonist Activity in Cellular Assays (e.g., BRET-based assays)

To functionally characterize the interaction of these compounds with their target receptors, cellular assays such as Bioluminescence Resonance Energy Transfer (BRET) have been employed. BRET assays are instrumental in distinguishing between agonist and antagonist activity at G protein-coupled receptors like TAAR1. In the case of the potent TAAR1 ligand, compound 23, a BRET-based assay confirmed its role as an agonist, with a pEC50 of 7.95, corroborating the findings from the CRE-bla functional assay.

Cellular Biological Activities (in vitro studies on derivatives)

The cellular effects of derivatives of this compound have been investigated to understand their potential physiological impact. For instance, the antipsychotic potential of the 3-(1-piperazinyl)-5-phenoxypyridine series was assessed by examining their influence on neurotransmitter release in rat brain slices. The compound 1-(4-(6-(4-fluorophenoxy)pyridin-3-yl)piperazin-1-yl)-3-(1H-indol-3-yl)propan-1-one was observed to increase the release of dopamine in the prefrontal cortex. This effect is consistent with antagonist activity at D2 autoreceptors, which typically inhibit dopamine release, providing a cellular-level insight into the compound's mechanism of action.

Receptor Binding Affinities of Selected Derivatives

| Compound | Receptor | Ki (nM) |

| 1-(4-(6-(4-fluorophenoxy)pyridin-3-yl)piperazin-1-yl)-3-(1H-indol-3-yl)propan-1-one | D2 | 15 |

| D3 | 35 | |

| D4 | 49 | |

| 5-HT2A | 25 | |

| σ1 | 150 | |

| (R)-N-(5-(3,4-dimethylphenoxy)pyridin-2-yl)-2-pyrrolidinemethanamine | α4β2 nACh | 0.6 |